![molecular formula C16H25N3O2S B2916461 N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide CAS No. 1209991-42-3](/img/structure/B2916461.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of phenylpiperazine, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized by the reductive amination of a precursor molecule with different substituted aromatic aldehydes . The synthesis was carried out using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds can be characterized using various spectroscopic techniques. In one study, the structures of synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Organic Synthesis
Mackay et al. (2014) discuss the use of donor-acceptor cyclopropanes, like N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide, in catalysis. They describe a Lewis acid-catalyzed (3 + 2)-annulation providing cyclopentene sulfonamides, which upon deprotection and hydrolysis yield cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
2. Drug Metabolism Studies
Zmijewski et al. (2006) explored the use of this compound in drug metabolism, particularly focusing on its mammalian metabolites using Actinoplanes missouriensis. This study highlights its applications in understanding drug metabolism in preclinical species (Zmijewski et al., 2006).
3. Enzyme Inhibition Research
Abbasi et al. (2017) investigated the enzyme inhibition potential of sulfonamides, such as this compound. The study focused on α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase enzymes, finding moderate inhibition effects (Abbasi et al., 2017).
4. Development of Selective Receptor Antagonists
Yan et al. (2006) utilized derivatives of this compound for the development of adenosine A2B receptor antagonists. They employed a novel method for sulfonamide formation to achieve potent and selective antagonists (Yan et al., 2006).
5. Organocatalysis in Cyclopropanation
Hartikka et al. (2007) explored the application of aryl sulfonamides in enantioselective organocatalyzed cyclopropanation. They found that novel sulfonamides can facilitate the reaction between α,β-unsaturated aldehydes and sulfur ylides, yielding cyclopropane products with high enantiomeric excess (Hartikka et al., 2007).
Zukünftige Richtungen
The future directions for research on “N-(3-(4-phenylpiperazin-1-yl)propyl)cyclopropanesulfonamide” and similar compounds could include further investigation of their therapeutic potential. For instance, their anti-inflammatory activities could be explored in more depth . Additionally, their potential applications in other areas of medicine could also be explored.
Wirkmechanismus
Target of Action
It’s structurally similar to other piperazine derivatives which have been found to interact with cholinesterase enzymes (ache and bche) .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its target enzymes, potentially inhibiting their activity .
Result of Action
Some piperazine derivatives have been found to exhibit anti-inflammatory activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,16-7-8-16)17-9-4-10-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMHSCUVDQYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.